molecular formula C18H18N4OS B2586487 2-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-4-carboxamide CAS No. 2034390-41-3

2-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-4-carboxamide

Número de catálogo: B2586487
Número CAS: 2034390-41-3
Peso molecular: 338.43
Clave InChI: YOFRVLXIGYCBFJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18N4OS and its molecular weight is 338.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-methyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-12-19-16(11-24-12)18(23)21-14-7-3-2-6-13(14)15-10-22-9-5-4-8-17(22)20-15/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFRVLXIGYCBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)NC2=CC=CC=C2C3=CN4CCCCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Actividad Biológica

The compound 2-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-4-carboxamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and data compilations.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N4SC_{15}H_{18}N_{4}S, with a molecular weight of approximately 298.40 g/mol. Its structure features a thiazole ring, which is known for its diverse pharmacological properties.

Biological Activity Overview

Recent research indicates that compounds containing thiazole and imidazo[1,2-a]pyridine moieties exhibit significant biological activities, particularly in the realm of anti-parasitic and anti-cancer properties. Below are key findings from various studies:

1. Antitrypanosomal Activity

A study highlighted the synthesis of thiazole derivatives and their evaluation against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds with thiazole units showed promising anti-Trypanosomal activity. Specifically, derivatives similar to our compound demonstrated up to 76% inhibition at a concentration of 20 µM, suggesting that modifications in the thiazole structure can enhance efficacy against this parasite .

2. Cytotoxicity

In vitro toxicity assessments on mammalian cells indicated that certain thiazole derivatives exhibited low cytotoxicity while maintaining anti-parasitic activity. The selectivity index (SI) was calculated to assess the safety profile of these compounds, with some derivatives achieving an SI greater than 10, indicating a favorable therapeutic window .

The mechanism by which these compounds exert their biological effects often involves interaction with specific cellular pathways or targets. For instance, some studies suggest that thiazole derivatives may inhibit key enzymes involved in the metabolic pathways of parasites or cancer cells .

Data Table: Summary of Biological Activities

Compound NameActivity TypeConcentration (µM)Inhibition (%)Selectivity Index
Thiazole Derivative 1Antitrypanosomal2076>10
Thiazole Derivative 2Cytotoxicity on Mammalian Cells10<20N/A
Thiazole Derivative 3Anticancer (Cell Line Specific)VariesVariesN/A

Case Study 1: Synthesis and Evaluation of Thiazole Derivatives

In a recent study published in the Journal of Brazilian Chemical Society, researchers synthesized several thiazole derivatives and evaluated their activity against T. cruzi. The study found that structural modifications significantly influenced both potency and selectivity against the parasite .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of thiazole-containing compounds. It was observed that introducing electron-donating groups enhanced biological activity while maintaining low toxicity levels in mammalian cell lines . This highlights the importance of molecular design in developing effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-4-carboxamide, and how are intermediates validated?

  • Methodology : Utilize a multi-step approach involving (i) one-pot synthesis of the tetrahydroimidazo[1,2-a]pyridine core (via cyclization of substituted pyridines with aldehydes or nitriles) , and (ii) coupling with the thiazole-4-carboxamide moiety using EDCI/HOBt-mediated amide bond formation .
  • Validation : Confirm intermediate purity via HPLC (>95%) and structural integrity using 1H^1H/13C^{13}C NMR (e.g., characteristic shifts for thiazole C=O at ~165 ppm and imidazo[1,2-a]pyridine aromatic protons at 6.8–8.2 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

  • Techniques :

  • HRMS : Confirm molecular ion ([M+H]+^+) with <5 ppm deviation .
  • 1H^1H NMR : Identify diagnostic peaks: (a) thiazole methyl group (~2.5 ppm), (b) tetrahydroimidazo[1,2-a]pyridine bridgehead protons (2.8–3.5 ppm), and (c) aromatic protons from the phenyl linker (7.2–7.8 ppm) .
  • IR : Validate carbonyl stretches (amide C=O at ~1680 cm1^{-1}, thiazole C=N at ~1600 cm1^{-1}) .

Q. How can researchers troubleshoot low yields during the coupling of the thiazole and imidazo[1,2-a]pyridine moieties?

  • Solutions :

  • Optimize coupling reagents (e.g., switch from EDCI/HOBt to T3P for sterically hindered substrates) .
  • Use anhydrous DMF or dichloromethane to minimize hydrolysis .
  • Monitor reaction progress via LC-MS to identify side products (e.g., unreacted acid or amine intermediates) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in 1H^1H NMR data arising from conformational flexibility in the tetrahydroimidazo[1,2-a]pyridine core?

  • Approach :

  • Perform variable-temperature NMR (VT-NMR) to coalesce split peaks and identify dynamic equilibria .
  • Use 2D NMR (COSY, NOESY) to assign coupling between bridgehead protons and adjacent substituents .
  • Compare experimental data with DFT-calculated chemical shifts for proposed conformers .

Q. How can structure-activity relationship (SAR) studies be designed to probe the biological relevance of the thiazole and imidazo[1,2-a]pyridine motifs?

  • Methodology :

  • Synthesize analogs with (a) modified thiazole substituents (e.g., 5-methyl vs. 5-cyano) and (b) varied imidazo[1,2-a]pyridine substitution patterns .
  • Test in vitro bioactivity (e.g., kinase inhibition, cytotoxicity) and correlate with steric/electronic parameters (Hammett constants, logP) .
  • Perform molecular docking to map interactions with target proteins (e.g., ATP-binding pockets) .

Q. What analytical methods are recommended to address discrepancies in solubility data across different batches?

  • Solutions :

  • Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility .
  • Perform pH-solubility profiling in buffered solutions (pH 1–10) to identify ionizable groups .
  • Quantify amorphous content via powder X-ray diffraction (PXRD) .

Q. How can researchers differentiate regioisomeric byproducts formed during imidazo[1,2-a]pyridine synthesis?

  • Techniques :

  • LC-MS/MS : Fragment ions (e.g., m/z 145 for imidazo[1,2-a]pyridine core vs. m/z 132 for alternative isomers) .
  • NOESY : Detect spatial proximity between substituents to confirm regiochemistry .
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .

Methodological Guidance Table

Research Challenge Recommended Techniques Key References
Low coupling efficiencyT3P-mediated amidation, anhydrous conditions
Conformational ambiguity in NMRVT-NMR, 2D NMR, DFT calculations
Polymorphism affecting solubilityDSC, PXRD
Regioisomer differentiationLC-MS/MS, X-ray crystallography

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.